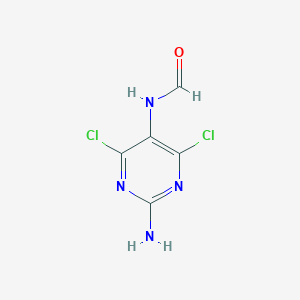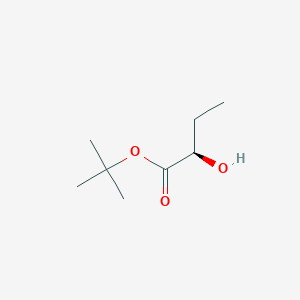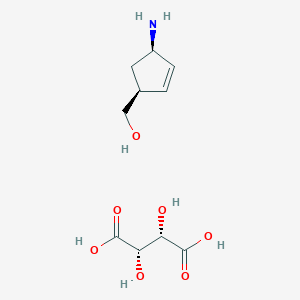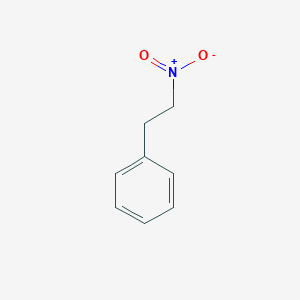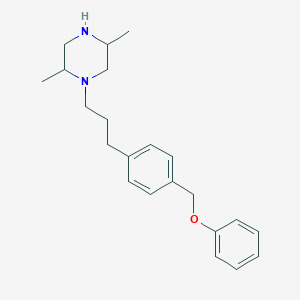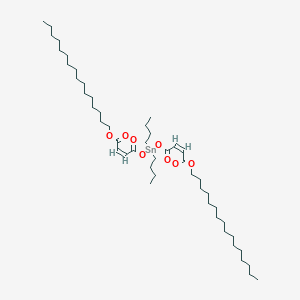
6-Propan-2-yl-1,4-oxathian-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propan-2-yl-1,4-oxathian-2-one, also known as PPO, is a chemical compound used in scientific research for its unique properties. This compound is synthesized using a specific method and has a mechanism of action that is of great interest to researchers. In
Wirkmechanismus
6-Propan-2-yl-1,4-oxathian-2-one works by irreversibly binding to the active site of cysteine proteases, inhibiting their activity. This leads to a decrease in the degradation of proteins and an accumulation of damaged proteins in cells. This mechanism has been studied extensively and has led to the development of new drugs targeting cysteine proteases.
Biochemische Und Physiologische Effekte
The inhibition of cysteine proteases by 6-Propan-2-yl-1,4-oxathian-2-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 6-Propan-2-yl-1,4-oxathian-2-one has been shown to induce apoptosis, or programmed cell death. In Alzheimer's and Parkinson's disease, 6-Propan-2-yl-1,4-oxathian-2-one has been shown to reduce the accumulation of damaged proteins in cells. 6-Propan-2-yl-1,4-oxathian-2-one has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Propan-2-yl-1,4-oxathian-2-one in lab experiments is its specificity for cysteine proteases. This allows researchers to study the effects of inhibiting these enzymes without interfering with other cellular processes. However, 6-Propan-2-yl-1,4-oxathian-2-one has some limitations, including its irreversibility and potential toxicity at high concentrations. Careful consideration should be taken when using 6-Propan-2-yl-1,4-oxathian-2-one in experiments to ensure accurate and safe results.
Zukünftige Richtungen
There are many potential future directions for research involving 6-Propan-2-yl-1,4-oxathian-2-one. One area of interest is the development of new drugs targeting cysteine proteases using 6-Propan-2-yl-1,4-oxathian-2-one as a template. Another area of interest is the study of 6-Propan-2-yl-1,4-oxathian-2-one's anti-inflammatory properties and its potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 6-Propan-2-yl-1,4-oxathian-2-one and its effects on cellular processes.
Conclusion:
In conclusion, 6-Propan-2-yl-1,4-oxathian-2-one, or 6-Propan-2-yl-1,4-oxathian-2-one, is a valuable compound in scientific research due to its ability to inhibit cysteine proteases. Its specificity and mechanism of action make it a valuable tool in the study of various diseases. While there are some limitations to its use, careful consideration can lead to safe and accurate results. The potential future directions for research involving 6-Propan-2-yl-1,4-oxathian-2-one are vast and exciting, and we look forward to seeing what new discoveries will be made in the future.
Synthesemethoden
The synthesis of 6-Propan-2-yl-1,4-oxathian-2-one involves the reaction of 2-bromo-1-propanol with potassium thioacetate in the presence of a base. The resulting product is then treated with sodium hydride to form 6-Propan-2-yl-1,4-oxathian-2-one. This method has been optimized and is efficient in producing high yields of 6-Propan-2-yl-1,4-oxathian-2-one.
Wissenschaftliche Forschungsanwendungen
6-Propan-2-yl-1,4-oxathian-2-one is widely used in scientific research due to its ability to inhibit the activity of cysteine proteases. This makes it a valuable tool in the study of diseases such as cancer, Alzheimer's, and Parkinson's. 6-Propan-2-yl-1,4-oxathian-2-one has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Eigenschaften
CAS-Nummer |
100465-43-8 |
|---|---|
Produktname |
6-Propan-2-yl-1,4-oxathian-2-one |
Molekularformel |
C7H12O2S |
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
6-propan-2-yl-1,4-oxathian-2-one |
InChI |
InChI=1S/C7H12O2S/c1-5(2)6-3-10-4-7(8)9-6/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
QFJSTWDEYHZCQB-UHFFFAOYSA-N |
SMILES |
CC(C)C1CSCC(=O)O1 |
Kanonische SMILES |
CC(C)C1CSCC(=O)O1 |
Synonyme |
1,4-Oxathian-2-one,6-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



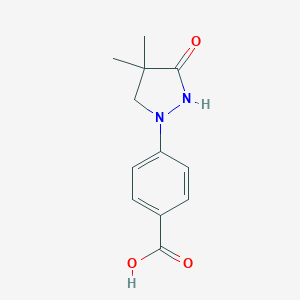
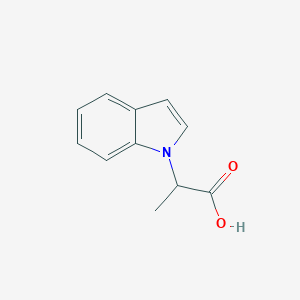
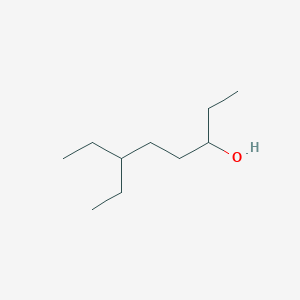
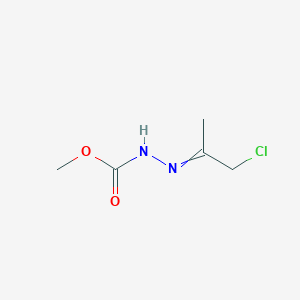
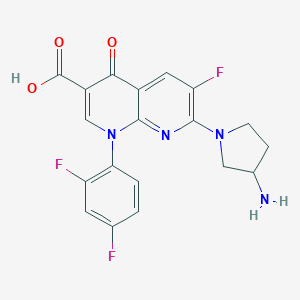
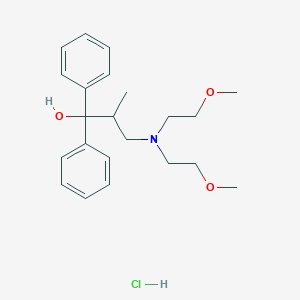
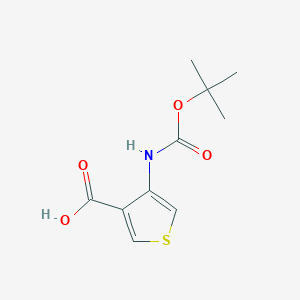
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
